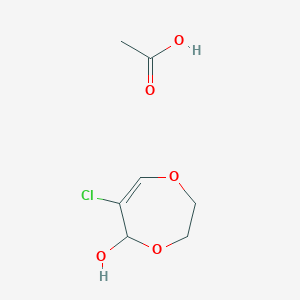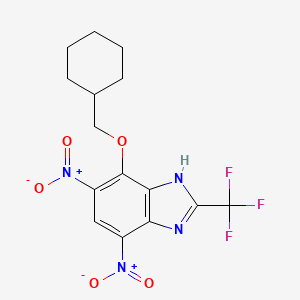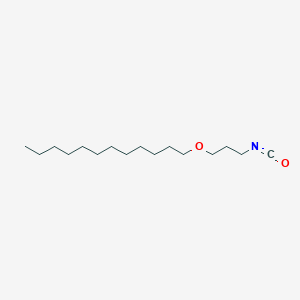![molecular formula C7H13NO2S2 B14602812 N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine CAS No. 59753-89-8](/img/structure/B14602812.png)
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine is an organic compound with the molecular formula C7H13NO2S2 It contains a four-membered ring structure with two sulfur atoms, making it a dithietane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine typically involves the reaction of 2-ethoxyethanol with a suitable dithietane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithietane ring to a more reduced form, such as a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted dithietane derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithietane: A simpler dithietane derivative without the ethoxyethoxy group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms.
1,3-Dithiane: Another five-membered ring compound with two sulfur atoms.
Uniqueness
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithietane derivatives. The presence of the ethoxyethoxy group enhances its solubility and potential for further functionalization, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
59753-89-8 |
|---|---|
Molekularformel |
C7H13NO2S2 |
Molekulargewicht |
207.3 g/mol |
IUPAC-Name |
N-(2-ethoxyethoxymethyl)-1,3-dithietan-2-imine |
InChI |
InChI=1S/C7H13NO2S2/c1-2-9-3-4-10-5-8-7-11-6-12-7/h2-6H2,1H3 |
InChI-Schlüssel |
FFPAKJWTVAMWKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCN=C1SCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)

![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)
![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)




![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)


